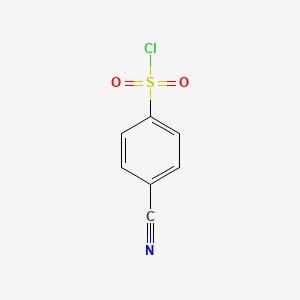

4-Cyanobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210267. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMFYTQPPBBKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197912 | |

| Record name | p-Cyanobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49584-26-1 | |

| Record name | NSC 210267 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049584261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49584-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Cyanobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanobenzenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzenesulfonyl chloride is a versatile bifunctional organic compound featuring both a reactive sulfonyl chloride group and a cyano (nitrile) moiety. This unique combination of functional groups makes it a valuable reagent and building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its utility is most prominently highlighted in the synthesis of non-steroidal aromatase inhibitors, a critical class of drugs for the treatment of hormone-responsive breast cancer. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis and reactions, and its significant role in drug discovery and development, with a focus on aromatase inhibition.

Core Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | References |

| Molecular Formula | C₇H₄ClNO₂S | [1][2] |

| Molecular Weight | 201.63 g/mol | [1][2] |

| CAS Number | 49584-26-1 | [1][2] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 107-111 °C | |

| Solubility | Soluble in organic solvents. Insoluble in water.[3] | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.91-7.97 (m, 2H), 8.15-8.21 (m, 2H) | [4] |

| ¹³C NMR | Spectral data available.[5] | |

| Infrared (IR) Spectroscopy | Spectral data available.[5] | |

| SMILES | N#Cc1ccc(cc1)S(=O)(=O)Cl | [1] |

| InChIKey | DBMFYTQPPBBKHI-UHFFFAOYSA-N |

Synthesis and Purification

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 4-(benzylthio)benzonitrile (B184216).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, suspend 4-(benzylthio)benzonitrile (1 equivalent) in a mixture of acetic acid and water.

-

Addition of Chlorinating Agent: Cool the suspension to 0 °C. Slowly add N-chlorosuccinimide (NCS) (3 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297). Wash the organic layer sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and filter.

-

Concentration: Remove the solvent under reduced pressure to obtain the crude product.[4]

Purification

The crude this compound can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent. The purified product is obtained as a white solid after solvent evaporation and drying under vacuum.[4]

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the sulfonyl chloride group, which is a potent electrophile. It readily reacts with nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is fundamental to its application in medicinal chemistry.

General Protocol for Sulfonamide Synthesis

The synthesis of N-substituted-4-cyanobenzenesulfonamides is a cornerstone reaction utilizing this compound.

Experimental Workflow:

Caption: General workflow for the synthesis of N-substituted-4-cyanobenzenesulfonamides.

Role in Drug Development: Aromatase Inhibitors

A significant application of this compound in drug development is as a key building block for the synthesis of non-steroidal aromatase inhibitors (NSAIs). Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[6][7][8] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue.[6] Certain types of breast cancer are hormone-receptor-positive, meaning their growth is stimulated by estrogen. NSAIs block the production of estrogen, thereby depriving the cancer cells of this growth signal.[9][10]

Estrogen Biosynthesis Pathway and Aromatase Inhibition

The following diagram illustrates the estrogen biosynthesis pathway and the point of inhibition by NSAIs.

Caption: Simplified estrogen biosynthesis pathway and the inhibitory action of NSAIs.

The 4-cyanophenyl moiety derived from this compound is a common structural feature in many potent NSAIs, such as letrozole and anastrozole (B1683761).[11] This group is thought to mimic the steroid backbone of the natural substrates of aromatase, contributing to the high binding affinity and selectivity of these inhibitors.[11] The nitrogen atom of the triazole ring in these drugs coordinates with the heme iron atom in the active site of the aromatase enzyme, reversibly inhibiting its function.[6]

Synthesis of Aromatase Inhibitors

While the direct use of this compound in the final step of synthesizing drugs like letrozole and anastrozole is not the primary route, the 4-cyanobenzyl moiety, which can be derived from related starting materials, is a critical component. For instance, the synthesis of letrozole involves the reaction of 4-(1-(1,2,4-triazolyl)methyl)benzonitrile with 4-fluorobenzonitrile.[12] The synthesis of anastrozole involves the reaction of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide with 1,2,4-triazole (B32235) sodium salt.[13] The 4-cyanophenyl group is a key pharmacophore in these molecules.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It may also cause an allergic skin reaction.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[14] It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[14]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the field of medicinal chemistry. Its ability to readily form sulfonamides, coupled with the electronic properties of the cyano group, makes it an important building block for the development of targeted therapeutics. Its contribution to the synthesis of non-steroidal aromatase inhibitors has had a profound impact on the treatment of hormone-dependent breast cancer, underscoring the importance of such fundamental chemical reagents in advancing modern medicine. This guide provides researchers and drug development professionals with the core knowledge required to effectively and safely utilize this compound in their research endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. This compound 97 | 49584-26-1 [chemicalbook.com]

- 5. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatase - Wikipedia [en.wikipedia.org]

- 9. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]

- 10. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 11. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. commerce.bio-rad.com [commerce.bio-rad.com]

In-Depth Technical Guide: 4-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyanobenzenesulfonyl chloride (CAS No. 49584-26-1), a key intermediate in organic synthesis and drug discovery. The document details its physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Properties and Identification

This compound is an organic compound characterized by a benzene (B151609) ring substituted with a cyano group and a sulfonyl chloride functional group.[1][2] This bifunctional nature makes it a versatile reagent in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 49584-26-1 | [1][3][4][5] |

| Molecular Formula | C₇H₄ClNO₂S | [1][3][4] |

| Molecular Weight | 201.63 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow solid | [5] |

| Melting Point | 107-111 °C | [3][5][6][7] |

| Boiling Point | 333.9 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| SMILES | N#CC1=CC=C(C=C1)S(=O)(Cl)=O | [1] |

| InChI Key | DBMFYTQPPBBKHI-UHFFFAOYSA-N | [2][6] |

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. One common method involves the oxidative chlorination of a corresponding thiol or thioether precursor.

Experimental Protocol: Synthesis from 4-(Benzylthio)benzonitrile[7][8]

This protocol describes the synthesis via oxidative chlorination using N-Chlorosuccinimide (NCS).

Materials:

-

N-Chlorosuccinimide (NCS)

-

Acetic acid (AcOH)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

A suspension of 4-(benzylthio)benzonitrile (1 g, 4.44 mmol) is prepared in a mixture of acetic acid (10 mL) and water (3.5 mL).[7][8]

-

The mixture is cooled to 0 °C in an ice bath.

-

N-Chlorosuccinimide (NCS, 1.778 g, 13.32 mmol) is added slowly to the cooled suspension.[7][8]

-

The reaction mixture is then stirred at room temperature for 2 hours.[7][8]

-

Upon completion, the reaction mixture is diluted with ethyl acetate (EtOAc).[7][8]

-

The organic layer is washed sequentially with water and saturated brine solution.[7][8]

-

The washed organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and then concentrated under reduced pressure.[7][8]

-

The resulting crude product is purified by silica (B1680970) gel column chromatography, eluting with a 15%-20% ethyl acetate in hexane solution, to yield a white solid.[7][8]

-

The purified solid is washed with hexane and dried under reduced pressure to give this compound.[7][8]

Caption: Synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. The sulfonamide functional group is a key pharmacophore in many approved drugs.[9]

Key Applications:

-

Aromatase Inhibitors: It is used in the preparation of phenyldiazenyl-sulfonamides, which have been investigated as aromatase inhibitors for potential use in cancer therapy.[7]

-

β-Catenin Inhibitors: Derivatives of benzenesulfonamides are being explored as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[10] The synthesis of novel N-(heterocyclylphenyl)benzenesulfonamides has shown significant inhibition of cancer cell proliferation.[10]

-

General Intermediate: The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages, making it a fundamental reagent for creating diverse molecular libraries for high-throughput screening.[9]

Caption: Role in Sulfonamide-Based Drug Discovery.

Reactivity and General Protocols

The primary reaction of this compound involves the nucleophilic substitution at the sulfur atom by an amine to yield a sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Synthesis of Sulfonamides

Materials:

-

This compound

-

A primary or secondary amine

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Pyridine, Triethylamine)

Procedure:

-

Dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the chosen solvent.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove the base hydrochloride salt and any excess base.

-

Dry the organic layer, concentrate, and purify the resulting sulfonamide, typically by recrystallization or column chromatography.

Caption: General Workflow for Sulfonamide Synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[5][11][12]

| Hazard Information | Details | Reference |

| GHS Pictograms | Corrosive, Irritant | [2] |

| Signal Word | Danger | [2][12][13] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction. | [2][6][13] |

| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [6][13][14][15] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Protect from moisture. | [11][15] |

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11][12][14] It reacts with water and should be handled under an inert atmosphere.[5][11]

Conclusion

This compound is a pivotal reagent for chemists in the pharmaceutical and materials science industries. Its defined physicochemical properties, established synthetic routes, and predictable reactivity make it an essential tool for the construction of complex sulfonamide-containing molecules. Proper handling and adherence to safety protocols are crucial when working with this corrosive and reactive compound. The continued application of this building block is expected to contribute to the discovery of new chemical entities with significant therapeutic potential.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:49584-26-1 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. This compound [chembk.com]

- 6. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound 97 | 49584-26-1 [chemicalbook.com]

- 8. This compound 97 synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. This compound | 49584-26-1 | TCI Deutschland GmbH [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure of 4-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 4-cyanobenzenesulfonyl chloride, a key reagent and building block in synthetic chemistry and drug discovery. This document collates critical data on its structural, and spectroscopic characteristics, offering a centralized resource for researchers.

Molecular Identity and Physical Properties

This compound is a solid organic compound at room temperature, appearing as a white to light yellow powder or crystalline solid.[1] It is characterized by the presence of a cyano and a sulfonyl chloride group attached to a benzene (B151609) ring at the para position.

| Identifier | Value | Source |

| Molecular Formula | C₇H₄ClNO₂S | [2][3] |

| Molecular Weight | 201.63 g/mol | [2] |

| CAS Number | 49584-26-1 | [2] |

| SMILES String | ClS(=O)(=O)c1ccc(cc1)C#N | [1] |

| InChI Key | DBMFYTQPPBBKHI-UHFFFAOYSA-N | [1] |

| Melting Point | 107-111 °C | [1] |

Molecular Structure and Geometry

The molecular structure of this compound is defined by a planar benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) and a cyano group (-C≡N) at positions 1 and 4, respectively. The geometry around the sulfur atom is approximately tetrahedral.

Due to the lack of publicly available crystallographic data for this compound, precise experimental bond lengths and angles are not available. However, computational methods such as Density Functional Theory (DFT) can provide reliable estimates of these parameters. The following table presents theoretical bond lengths and angles.

| Parameter | Value (Å) | Parameter | Value (°) |

| S=O | 1.43 | O=S=O | 123.0 |

| S-Cl | 2.08 | O=S-Cl | 106.5 |

| S-C | 1.78 | O=S-C | 108.0 |

| C-C (aromatic) | 1.39 - 1.40 | Cl-S-C | 100.0 |

| C-H (aromatic) | 1.08 | S-C-C | 119.5 |

| C-C≡N | 1.45 | C-C-C (aromatic) | 119.0 - 121.0 |

| C≡N | 1.15 | C-C-H (aromatic) | 119.5 - 120.5 |

| C-C-C≡N | 179.0 |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in a deuterated chloroform (B151607) (CDCl₃) solution exhibits two multiplets in the aromatic region.[3] The protons on the benzene ring form an AA'BB' spin system due to the para-substitution pattern.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 - 8.21 | m | 2H | Protons ortho to -SO₂Cl |

| 7.91 - 7.97 | m | 2H | Protons ortho to -CN |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on spectral data for similar aromatic sulfonyl chlorides and nitriles, the expected chemical shifts are presented below.

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-SO₂Cl |

| ~134 | CH (ortho to -SO₂Cl) |

| ~128 | CH (ortho to -CN) |

| ~118 | C-CN |

| ~117 | C≡N |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the stretching vibrations of the sulfonyl chloride and cyano functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |

| ~570 | Medium | S-Cl stretch |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis, primarily used for the introduction of the 4-cyanobenzenesulfonyl group into other molecules.

Synthetic Pathway

A common laboratory synthesis of this compound involves the oxidative chlorination of a suitable sulfur-containing precursor, such as 4-(benzylthio)benzonitrile.[4]

References

An In-depth Technical Guide to the Synthesis of 4-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 4-cyanobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds and research chemicals. The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in the preparation of sulfonamides. Its cyano-functional group offers a site for further chemical modification, making it a versatile reagent for creating diverse molecular scaffolds. This guide explores the most common and effective methods for its preparation, providing researchers with the necessary information to replicate and adapt these syntheses.

Synthesis Pathways

Three primary synthetic routes for this compound have been identified, starting from 4-(benzylthio)benzonitrile (B184216), 4-cyanothiophenol, and 4-aminobenzonitrile (B131773). Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Pathway 1: From 4-(benzylthio)benzonitrile

This pathway involves the oxidative chlorination of 4-(benzylthio)benzonitrile using N-chlorosuccinimide (NCS). It is a well-documented method with a reported high yield.

Experimental Protocol:

A detailed experimental protocol for this synthesis is as follows[1][2]:

-

A suspension of 4-(benzylthio)benzonitrile (1 g, 4.44 mmol) is prepared in a mixture of acetic acid (10 mL) and water (3.5 mL).

-

The mixture is cooled to 0 °C in an ice bath.

-

N-Chlorosuccinimide (NCS) (1.778 g, 13.32 mmol) is slowly added to the cooled suspension.

-

The reaction mixture is then stirred at room temperature for 2 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (EtOAc).

-

The organic layer is washed sequentially with water and saturated brine.

-

The washed organic layer is dried over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrated under reduced pressure.

-

The crude product is purified by silica (B1680970) gel column chromatography using a 15%-20% ethyl acetate in hexane (B92381) solution as the eluent.

-

The purified product is washed with hexane and dried under reduced pressure to yield this compound as a white solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-(benzylthio)benzonitrile | [1][2] |

| Reagents | N-Chlorosuccinimide, Acetic Acid, Water | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Temperature | 0 °C to Room Temperature | [1][2] |

| Yield | 78% | [1][2] |

| Product Purity | White solid after chromatography | [1][2] |

Pathway 2: From 4-Cyanothiophenol

This method involves the direct chlorination of 4-cyanothiophenol. Various chlorinating agents can be employed, offering flexibility to the synthetic process.

Experimental Protocol (using N-Chlorosuccinimide):

A specific example using NCS is provided below[2]:

-

To a stirred solution of 4-cyanothiophenol (1 equivalent) and isopropyl alcohol (2 equivalents) in dichloromethane (B109758) (0.15 M), N-chlorosuccinimide (3.5 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (approximately 1 hour, monitored by TLC).

-

The mixture is then diluted with cold, saturated sodium bicarbonate (NaHCO3) solution and extracted with ethyl acetate (4 times).

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo to afford the product.

Alternative Chlorinating Agents:

A broader patent describes the use of other chlorinating agents such as chlorine, sulfuryl chloride, or phosphorus pentachloride in the presence of water at temperatures ranging from -20 to +50 °C[3].

Quantitative Data:

| Parameter | Value (using NCS) | Reference |

| Starting Material | 4-Cyanothiophenol | [2] |

| Reagents | N-Chlorosuccinimide, Isopropyl Alcohol, Dichloromethane | [2] |

| Reaction Time | ~1 hour | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Yield | 99% | [2] |

| Product Purity | Not explicitly stated, requires workup | [2] |

Pathway 3: From 4-Aminobenzonitrile (Sandmeyer-type Reaction)

A similar reaction has been described for the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride from 4-amino-3-methoxybenzonitrile, which involved diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with SO2-HCl[4]. This suggests a viable, albeit potentially lower-yielding, route.

Proposed Experimental Workflow:

-

Diazotization: 4-Aminobenzonitrile would be dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite would be added dropwise to form the diazonium salt.

-

Sulfonylation: The diazonium salt solution would then be added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst.

-

Workup: The reaction mixture would be poured into ice water, and the product extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated to yield the crude product, which would likely require purification by chromatography or recrystallization.

Quantitative Data:

Quantitative data for this specific reaction is not available in the provided search results. Yields for Sandmeyer reactions can be variable.

Synthesis Pathways Diagram

The following diagram illustrates the described synthetic pathways for this compound.

Caption: Synthetic routes to this compound.

Conclusion

This guide has detailed three primary synthetic pathways for this compound, providing comprehensive experimental protocols and quantitative data where available. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The provided information aims to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize this important chemical intermediate.

References

4-Cyanobenzenesulfonyl chloride reactivity profile

An In-Depth Technical Guide to the Reactivity Profile of 4-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-CBSC) is an aromatic sulfonyl chloride compound featuring a nitrile (-CN) group at the para position of the benzene (B151609) ring. Its chemical formula is C₇H₄ClNO₂S, and its molecular weight is 201.63 g/mol .[1][2] This reagent is a crystalline solid with a melting point of 107-111 °C.[3][4] The presence of the strongly electron-withdrawing cyano group significantly influences the electrophilicity of the sulfonyl sulfur atom, making 4-CBSC a highly reactive and valuable reagent in organic synthesis. It serves as a critical building block for the synthesis of various sulfonamides and sulfonate esters, which are prevalent motifs in medicinal chemistry and materials science.[5][6][7] Notably, it is used in the preparation of phenyldiazenyl-sulfonamides, which have been investigated as aromatase inhibitors.[3]

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group. The para-cyano group enhances this electrophilicity through its inductive and resonance electron-withdrawing effects, making 4-CBSC more reactive than unsubstituted benzenesulfonyl chloride.

The primary reactions involve nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines: Sulfonamide Formation

The most common application of 4-CBSC is its reaction with primary and secondary amines to form N-substituted sulfonamides.[5][6] This reaction is a cornerstone of medicinal chemistry for synthesizing compounds with a wide range of biological activities.[8] The reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom. A base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrochloric acid (HCl) byproduct.[6][8]

4-Cyanobenzenesulfonyl Group as a Protecting Group: The 4-cyanobenzenesulfonamide (B1293931) (Cbs) group can also serve as a protecting group for amines. These sulfonamides are stable to a variety of reaction conditions but can be cleaved cleanly under the action of a thiol and a base, regenerating the parent amine.[9][10] This strategy is complementary to the widely used nosyl (Ns) protecting group.[9]

Reaction with Alcohols: Sulfonate Ester Formation

4-CBSC reacts with alcohols in the presence of a base (e.g., pyridine) to yield sulfonate esters.[11] This reaction is crucial for converting a poorly leaving hydroxyl group of an alcohol into a good sulfonate leaving group (a "cybsylate").[12] These activated alcohols can then readily participate in nucleophilic substitution or elimination reactions. The formation of the sulfonate ester is often rapid, especially when catalyzed by a base.[11]

Reaction with Thiols: Thiosulfonate Formation

Thiols, being excellent nucleophiles, react with sulfonyl chlorides to form thiosulfonates.[13][14] The reaction of 4-CBSC with a thiol (R-SH) in the presence of a base would yield the corresponding S-alkyl or S-aryl 4-cyanobenzenethiosulfonate.

Quantitative Reactivity Data

While specific kinetic data for the reactions of this compound with various nucleophiles is not extensively detailed in the provided literature, its reactivity can be inferred from studies on related compounds. A study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides demonstrated that electron-withdrawing substituents accelerate the reaction.[15] The Hammett equation applied to this exchange reaction for para- and meta-substituted arenesulfonyl chlorides yielded a positive ρ-value of +2.02, indicating that electron-withdrawing groups stabilize the transition state and increase the reaction rate.[15] Given the strong electron-withdrawing nature of the cyano group (σₚ = +0.66), 4-CBSC is expected to be significantly more reactive than unsubstituted benzenesulfonyl chloride.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₄ClNO₂S | [1][2] |

| Molecular Weight | 201.63 g/mol | [1][2] |

| Melting Point | 107-111 °C | [3][4] |

| Physical Appearance | Colorless to pale yellow solid | [4] |

| Reactivity Driver | Highly electrophilic sulfur atom, enhanced by the para-cyano group. | [15] |

| Relative Reactivity | Significantly more reactive than benzenesulfonyl chloride towards nucleophiles due to the electron-withdrawing cyano group. | [15] |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-cyanobenzenesulfonamides

This protocol outlines a standard method for the reaction of 4-CBSC with a primary or secondary amine using conventional heating.[8]

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure sulfonamide.

Protocol 2: General Synthesis of 4-Cyanobenzenesulfonate Esters

This protocol describes the conversion of an alcohol to a sulfonate ester, activating it as a leaving group.

Materials:

-

This compound (1.1 eq)

-

Alcohol (1.0 eq)

-

Anhydrous Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP, 0.05 eq, optional catalyst)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of the alcohol (1.0 eq), triethylamine (2.0 eq), and optional DMAP (0.05 eq) in anhydrous DCM at 0 °C, add this compound (1.1 eq) portion-wise.

-

Reaction: Stir the solution for 12-24 hours while allowing it to warm slowly to room temperature. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography to afford the desired sulfonate ester.

Safety and Handling

This compound is a corrosive compound that causes severe skin burns and eye damage.[2][4] It may also cause an allergic skin reaction.[2] It reacts with water, potentially liberating toxic gas, and should therefore be handled in a dry environment, under a fume hood, with appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4] Store in a dry, well-ventilated place, away from moisture.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 | 49584-26-1 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cbijournal.com [cbijournal.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Cyanobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-cyanobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this reagent is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the scalability of synthetic processes. This document outlines the qualitative solubility profile of this compound, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for solvent selection.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| CAS Number | 49584-26-1 | [1][2][3] |

| Molecular Formula | C₇H₄ClNO₂S | [2][3] |

| Molecular Weight | 201.63 g/mol | [1][2] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 107-111 °C | [1][4] |

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative understanding can be derived from its chemical structure and information on analogous compounds like benzenesulfonyl chloride and p-toluenesulfonyl chloride.[5][6][7][8][9] Generally, sulfonyl chlorides exhibit good solubility in a range of aprotic organic solvents and are insoluble in water.[5][6][9][10][11] Protic solvents such as alcohols can react with the sulfonyl chloride group and are therefore generally not suitable unless a reaction is intended.[7][10][12]

The following table summarizes the expected qualitative solubility of this compound in common organic solvents. This information is intended as a general guide for initial solvent screening.

| Solvent Class | Solvent | Expected Solubility | Rationale and Remarks |

| Aprotic Polar | Acetone | Soluble | Often a good solvent for polar organic compounds.[8] |

| Acetonitrile | Soluble | Its polarity is suitable for dissolving sulfonyl chlorides. | |

| Tetrahydrofuran (THF) | Soluble | A common aprotic ether that is a good solvent for a wide range of organic compounds. | |

| Ethyl Acetate | Soluble | A moderately polar solvent that is often effective. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent, likely to be a very effective solvent. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, likely to be a very effective solvent. | |

| Halogenated | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis that readily dissolves many sulfonyl chlorides.[6] |

| Chloroform | Soluble | Similar to dichloromethane, it is expected to be a good solvent.[5] | |

| Aromatic | Toluene (B28343) | Soluble | The aromatic ring of toluene can interact favorably with the benzene (B151609) ring of the solute. |

| Benzene | Soluble | Similar to toluene, it is expected to be a good solvent.[5][9] | |

| Ethers | Diethyl Ether | Soluble | A common, less polar aprotic solvent in which many sulfonyl chlorides dissolve.[5][6][9][11] |

| Hydrocarbons | n-Hexane | Sparingly Soluble to Insoluble | As a non-polar solvent, it is less likely to be a good solvent at room temperature. |

| Heptane | Sparingly Soluble to Insoluble | Similar to n-hexane. | |

| Protic | Water | Insoluble and Reactive | Reacts with water to form the corresponding sulfonic acid.[5][7][9][10][12] |

| Alcohols (e.g., Ethanol, Methanol) | Soluble but Reactive | Reacts with alcohols to form sulfonate esters.[7][10][11][12] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For precise and reliable quantitative solubility data, the shake-flask method is a widely accepted technique.[13] This protocol provides a detailed methodology for determining the thermodynamic solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Orbital shaker or wrist-action shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Centrifuge (optional)

2. Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound and place it into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the selected anhydrous organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient duration to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to achieve a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for several hours to permit the excess solid to settle.

-

Alternatively, the vials can be centrifuged to facilitate a more rapid and complete separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Mandatory Visualizations

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Logical workflow for solvent selection.

References

- 1. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H4ClNO2S | CID 39497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 98-09-9: Benzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 11. 苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Mechanism of Action of 4-Cyanobenzenesulfonyl Chloride in Sulfonamide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for the use of 4-cyanobenzenesulfonyl chloride in the synthesis of sulfonamides. This versatile reagent is not only a key building block for creating the ubiquitous sulfonamide functional group found in numerous therapeutic agents but also serves as a valuable protecting group for amines in multi-step organic synthesis.

Core Principles: The Sulfonylation of Amines

The formation of a sulfonamide bond via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal and organic chemistry.[1] The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable sulfonamide linkage.[2][3]

The general transformation can be summarized as follows:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

A base, such as pyridine, triethylamine, or even an excess of the reacting amine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] Failure to scavenge this acidic byproduct would lead to the protonation of the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[1]

The Role of this compound

This compound (CsCl) is an arylsulfonyl chloride distinguished by the presence of a cyano (-C≡N) group at the para position of the benzene (B151609) ring.

Chemical Structure:

-

Linear Formula: NCC₆H₄SO₂Cl

-

CAS Number: 49584-26-1[4]

The strongly electron-withdrawing nature of the cyano group significantly influences the reactivity of the sulfonyl chloride and the chemical properties of the resulting 4-cyanobenzenesulfonamide (B1293931) (Cs-amide). This feature makes this compound particularly useful as a protecting group for amines. The resulting sulfonamide is stable under various conditions but can be cleanly cleaved under mild treatment with a thiol and a base, regenerating the parent amine.[5][6] This "complimentary" nature to other protecting groups like the nosyl group makes it a valuable tool in complex molecule synthesis.[6]

Mechanism of Action in Sulfonamide Formation

The reaction between this compound and a primary or secondary amine proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur center.

Uncatalyzed Mechanism

The reaction begins with the nucleophilic amine attacking the electron-deficient sulfur atom of the this compound. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, stable sulfonamide product.[1]

DMAP-Catalyzed Mechanism

For less reactive or sterically hindered amines, a catalyst is often employed to accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is a superior nucleophilic catalyst for sulfonylation reactions.[7][8] Its efficacy stems from its ability to react with the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate.[7] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by the amine.

The catalytic cycle proceeds as follows:

-

Activation: DMAP attacks the this compound to form a reactive N-(4-cyanobenzenesulfonyl)-4-dimethylaminopyridinium salt intermediate, displacing the chloride ion.[7]

-

Nucleophilic Attack: The amine attacks the sulfur center of the highly activated intermediate.

-

Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the final sulfonamide product and regenerate the DMAP catalyst.[9]

Quantitative Data Summary

The yield of the sulfonylation reaction is dependent on the nature of the amine, the solvent, the base used, and the reaction temperature. While comprehensive kinetic data for this compound specifically is sparse in the literature, the following table summarizes representative yields for the synthesis of various sulfonamides under typical conditions.

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | DCM | 0 to RT | 12 | ~95% | [10][11] (Representative) |

| Benzylamine | Triethylamine | DCM | 0 to RT | 18 | >90% | [1] (Representative) |

| Diethylamine | Pyridine | DCM | 0 | 1 | ~85-90% | [1] (Representative) |

| 2-Aminopyridine | Pyridine | - | 0-25 | - | ~100% | [10] (with benzenesulfonyl chloride) |

| p-Toluidine | Pyridine | - | 0-25 | - | ~100% | [10] (with tosyl chloride) |

Note: Yields are illustrative and based on typical outcomes for arylsulfonylation reactions. Actual yields may vary.[11]

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of a 4-cyanobenzenesulfonamide from a primary or secondary amine.

General Experimental Workflow

Detailed Laboratory Procedure

Materials:

-

Primary or secondary amine (1.1 equivalents)

-

This compound (1.0 equivalents)

-

Anhydrous Pyridine (1.5 equivalents) or Triethylamine (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, dropping funnel, ice bath, separatory funnel

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.1 eq) and dissolve it in anhydrous DCM.[11]

-

Base Addition: Cool the solution to 0°C using an ice bath and add the base (e.g., pyridine, 1.5 eq) dropwise with stirring.[11]

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the stirred amine solution at 0°C over 15-30 minutes.[1]

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 6-18 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.[1]

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 4-cyanobenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, MS, melting point).[11]

Conclusion

This compound is a highly effective reagent for the synthesis of sulfonamides. The reaction proceeds via a well-understood nucleophilic substitution mechanism that can be enhanced by nucleophilic catalysts like DMAP for challenging substrates. Its utility is further expanded by its role in amine protection strategies, offering a robust yet cleavable sulfonamide that is invaluable in modern synthetic chemistry. The reliable protocols and predictable reactivity of this reagent ensure its continued importance in the toolkit of researchers and professionals in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 49584-26-1|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 10. cbijournal.com [cbijournal.com]

- 11. benchchem.com [benchchem.com]

Spectral Analysis of 4-Cyanobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 4-Cyanobenzenesulfonyl chloride, a key reagent and building block in synthetic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR) and infrared (IR) spectral properties, offering a comprehensive resource for compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits two multiplets in the aromatic region, consistent with a 1,4-disubstituted benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 - 8.21 | Multiplet | 2H | Ar-H |

| 7.91 - 7.97 | Multiplet | 2H | Ar-H |

Ar-H denotes aromatic protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the lack of directly available, peer-reviewed spectral data for this compound in the conducted search, the following table presents expected chemical shift ranges based on established principles and spectral data of analogous compounds. These predictions are valuable for preliminary spectral interpretation. Aromatic carbons are expected between 125-150 ppm, the nitrile carbon between 110-120 ppm, and the carbon attached to the sulfonyl chloride group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-CN (quaternary) | > 140 |

| C-SO₂Cl (quaternary) | > 145 |

| CH (aromatic) | 125 - 140 |

| CN (nitrile) | 110 - 120 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of absorptions corresponding to the nitrile, sulfonyl chloride, and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2260 - 2220 | Medium | C≡N stretch | Nitrile |

| 1385 - 1365 | Strong | S=O asymmetric stretch | Sulfonyl Chloride |

| 1190 - 1170 | Strong | S=O symmetric stretch | Sulfonyl Chloride |

| 1600 - 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| 900 - 690 | Strong | C-H out-of-plane bend | Aromatic Ring |

| 800 - 600 | Strong | S-Cl stretch | Sulfonyl Chloride |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectral data. The following sections outline generalized procedures for acquiring NMR and IR spectra, which can be adapted for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The typical sample volume for a standard 5 mm NMR tube is 0.6-0.7 mL.

-

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended.

-

Nuclei: Observe ¹H and ¹³C nuclei.

-

Reference: Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest and most common method for solid samples.

-

Potassium Bromide (KBr) Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Measurement Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) before acquiring the sample spectrum. This background is then automatically subtracted from the sample spectrum.

-

Data Acquisition and Interpretation Workflow

The following diagram illustrates the general workflow for acquiring and interpreting the spectral data for this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

A Technical Guide to 4-Cyanobenzenesulfonyl Chloride: Commercial Availability, Purity, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzenesulfonyl chloride is a pivotal building block in medicinal chemistry and organic synthesis, primarily utilized for the introduction of the 4-cyanobenzenesulfonyl moiety. This functional group is integral to the structure of various biologically active compounds, most notably as a key component of selective COX-2 inhibitors like Celecoxib. This technical guide provides a comprehensive overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and subsequent conversion to sulfonamides, and a discussion of its application in targeting specific biological signaling pathways.

Commercial Availability and Purity

This compound is readily available from a multitude of chemical suppliers. The purity of the commercially available reagent typically ranges from 97% to over 98%, with gas chromatography (GC) being a common method for purity assessment.[1][2][3][4] It is generally supplied as a white to light yellow solid.[1] Due to its reactivity, particularly its sensitivity to moisture, it is recommended to store the compound under an inert atmosphere.[1]

Table 1: Commercial Availability of this compound

| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |

| TCI America | C1813 | >98.0% (GC) | 1g, 5g | 49584-26-1 |

| ChemScene | CS-0072131 | ≥97% | Custom | 49584-26-1 |

| Sigma-Aldrich | 638331 | 97% | Custom | 49584-26-1 |

| Santa Cruz Biotechnology | sc-227285 | --- | Custom | 49584-26-1 |

| BLD Pharm | BD138676 | --- | Custom | 49584-26-1 |

| Oakwood Chemical | 017430 | --- | Custom | 49584-26-1 |

1.1. Purity Analysis

The purity of this compound is critical for its successful application in synthesis, as impurities can lead to side reactions and complicate purification of the desired products. The primary impurity of concern is the corresponding sulfonic acid, formed upon hydrolysis. A suite of analytical techniques can be employed for comprehensive characterization:

-

High-Performance Liquid Chromatography (HPLC): A versatile method for purity determination, capable of separating the sulfonyl chloride from its sulfonic acid hydrolysis product and other potential impurities.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of this volatile compound, providing both separation and structural identification of impurities.[1][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound.[1] ChemicalBook provides reference spectra for this compound.

-

Titrimetric Methods: A classical approach for determining the assay of the sulfonyl chloride by reacting it with a nucleophile and titrating the liberated hydrochloric acid.[6]

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of sulfonyl chlorides and their subsequent reaction to form sulfonamides.

2.1. Synthesis of this compound from 4-Aminobenzonitrile (B131773)

This protocol is based on the Sandmeyer reaction, a widely used method for the conversion of aryl amines to various functional groups.

Materials:

-

4-Aminobenzonitrile

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-aminobenzonitrile in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as chloroform/hexane.

2.2. Synthesis of N-Aryl-4-cyanobenzenesulfonamides

This protocol describes the general procedure for the reaction of this compound with a primary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary Amine (e.g., aniline)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine in dichloromethane. Add pyridine or triethylamine as a base.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound in dichloromethane dropwise to the amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring overnight.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude sulfonamide by column chromatography on silica (B1680970) gel or by recrystallization.

Application in Drug Discovery: Targeting the COX-2 Signaling Pathway

The 4-cyanobenzenesulfonyl moiety is a critical pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. The premier example of this class is Celecoxib.

3.1. The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[6][7] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[6] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Selective COX-2 inhibitors were developed to reduce these side effects while retaining anti-inflammatory efficacy.

3.2. Mechanism of Action of Celecoxib

Celecoxib, which contains a sulfonamide group derived from a precursor conceptually related to this compound, selectively binds to and inhibits the COX-2 enzyme.[7][8] This selectivity is attributed to the sulfonamide side chain fitting into a hydrophilic side pocket present in the active site of COX-2 but not in COX-1.[7] By inhibiting COX-2, Celecoxib blocks the production of prostaglandins that mediate inflammation and pain.[6][7]

Diagram 1: Simplified COX-2 Signaling Pathway and Inhibition by Celecoxib

Caption: Inhibition of the COX-2 pathway by Celecoxib.

Diagram 2: Conceptual Synthetic Workflow for Celecoxib-like Molecules

Caption: Synthetic route from this compound.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of sulfonamide-containing compounds, particularly in the field of drug discovery. Its role in the development of selective COX-2 inhibitors highlights the importance of the 4-cyanobenzenesulfonyl moiety in medicinal chemistry. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this versatile building block. Rigorous purity control and adherence to established synthetic procedures are paramount to leveraging the full potential of this compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 49584-26-1|this compound|BLD Pharm [bldpharm.com]

- 3. 4-氰基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 7. This compound 97 synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 4-Cyanobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. The synthesis of sulfonamides is a fundamental transformation in drug discovery and development. 4-Cyanobenzenesulfonyl chloride has emerged as a versatile reagent for this purpose, not only for the direct synthesis of potentially bioactive sulfonamides but also as a robust protecting group for amines. The electron-withdrawing nature of the cyano group enhances the reactivity of the sulfonyl chloride and imparts unique characteristics to the resulting sulfonamide, allowing for selective cleavage under mild conditions, a feature that is highly advantageous in multi-step syntheses.[1][[“]][3]

These application notes provide detailed protocols for the synthesis of N-substituted-4-cyanobenzenesulfonamides from various primary and secondary amines, a protocol for the deprotection of the 4-cyanobenzenesulfonyl group, and a summary of the applications of these compounds in medicinal chemistry.

Reaction Principles and Mechanism

The synthesis of a sulfonamide from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution reaction at the electron-deficient sulfur atom. The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion, typically facilitated by a base, results in the formation of the stable sulfonamide. A base, such as pyridine (B92270) or triethylamine (B128534), is essential to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-cyanobenzenesulfonamides from Primary and Secondary Amines

This protocol provides a general guideline for the synthesis of sulfonamides from this compound and a variety of amine substrates. Optimization may be required for specific amines.

Materials:

-

This compound

-

Primary or secondary amine (aliphatic or aromatic)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (TEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (approx. 0.1-0.2 M).

-

Addition of Base: Add pyridine or triethylamine (1.5-2.0 eq.) to the amine solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0-1.1 eq.) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-